5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

Catalog No.
S592146
CAS No.
2784-27-2
M.F
C15H12N2O3
M. Wt
268.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dion...

CAS Number

2784-27-2

Product Name

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

IUPAC Name

5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)

InChI Key

XEEDURHPFVXALT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O

solubility

40.2 [ug/mL]

Synonyms

4'-HPPH, 4-HppH, 5-(4'-hydroxyphenyl)-5-phenylhydantoin, 5-(4-hydroxyphenyl)-5-phenylhydantoin, hydroxyphenytoin, hydroxyphenytoin, (+-)-isomer, hydroxyphenytoin, (R)-isomer, hydroxyphenytoin, (S)-isomer, hydroxyphenytoin, 11C-labeled

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O

The exact mass of the compound 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156081. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione (CAS 2784-27-2), commonly known as p-HPPH or 4'-hydroxyphenytoin, is the primary Phase I metabolite of the narrow-therapeutic-index antiepileptic drug phenytoin. In clinical and pharmacological research, it is the definitive index product of cytochrome P450 2C9 (CYP2C9) mediated metabolism, accounting for approximately 95% of total hydroxylated phenytoin excretion[1]. For industrial and laboratory buyers, procuring high-purity p-HPPH is an absolute requirement for establishing calibration curves in therapeutic drug monitoring (TDM), quantifying CYP2C9 intrinsic clearance, and conducting in vitro drug-drug interaction (DDI) screening assays [2].

In analytical and pharmacokinetic workflows, substituting p-HPPH with the parent drug (phenytoin) or a crude mixture of hydroxylated metabolites is functionally impossible. Phenytoin serves as the metabolic substrate, whereas p-HPPH is the obligate product required to quantify enzymatic conversion rates (Vmax/Km) [1]. Furthermore, failing to utilize a pure p-HPPH standard prevents the baseline chromatographic resolution of p-HPPH from its positional isomer, m-HPPH (5-(3-hydroxyphenyl)-5-phenylhydantoin). Without pure p-HPPH to establish exact retention times and specific calibration curves, laboratories risk co-elution artifacts, resulting in inaccurate metabolic ratio calculations and severe overestimation of CYP2C9 activity in patient samples [2].

Absolute Requirement for CYP2C9 Intrinsic Clearance (Vmax/Km) Calibration

To accurately measure the intrinsic clearance of phenytoin via CYP2C9, laboratories must quantify the formation of the product, p-HPPH. While phenytoin is the substrate, pure p-HPPH standards are required to generate the linear calibration curves (e.g., 7.81 to 250 ng/mL in plasma workflows) necessary to calculate the maximum elimination rate (Vmax) and Michaelis constant (Km) [1].

Evidence DimensionSubstrate vs. Product in CYP2C9 Kinetics
Target Compound Datap-HPPH (Product) enables absolute quantification of CYP2C9 Vmax and Km for phenytoin 4-hydroxylation.
Comparator Or BaselinePhenytoin (Parent Drug / Substrate)
Quantified DifferencePhenytoin cannot calibrate product formation; p-HPPH provides the exact mass-spectrometric or UV response factor required for product quantification.
ConditionsIn vitro human liver microsomes (HLMs) or recombinant CYP2C9 assays.

Procurement of pure p-HPPH is mandatory to construct the calibration curves needed to quantify CYP2C9 enzymatic activity and screen for drug-drug interactions.

Baseline Separation from Minor Metabolite (m-HPPH) in TDM

In patient samples, p-HPPH co-occurs with the minor metabolite m-HPPH. Pure p-HPPH exhibits distinct binding kinetics to human serum albumin (association constant of ~5.7 × 10^3 M^-1 vs. 3.2 × 10^3 M^-1 for m-HPPH), driving distinct retention factors (2.1-2.4 vs 2.3-2.5) that allow for baseline separation in reversed-phase HPLC [1].

Evidence DimensionChromatographic Retention Factor and HSA Affinity
Target Compound Datap-HPPH HSA association constant ~5.7 × 10^3 M^-1.
Comparator Or Baselinem-HPPH (Minor Metabolite) HSA association constant ~3.2 × 10^3 M^-1.
Quantified DifferenceThe ~1.8-fold difference in binding affinity necessitates pure standards of each to accurately map retention times and prevent peak integration errors.
ConditionsHigh-performance affinity chromatography (HPAC) and reversed-phase HPLC of human urine/plasma.

Pure p-HPPH standards are required to establish exact retention times and avoid co-elution artifacts with m-HPPH, ensuring accurate metabolic ratio calculations.

Direct Substrate Viability for Phase II Glucuronidation Assays

For studies isolating Phase II metabolism, p-HPPH acts as the direct substrate for UDP-glucuronosyltransferase (UGT) to form p-HPPH O-glucuronide, with formation increasing linearly up to 2.0 mg/ml microsomal protein [1]. Phenytoin cannot be used for this purpose as it requires a two-step metabolic conversion.

Evidence DimensionDirect Phase II Substrate Viability
Target Compound Datap-HPPH directly undergoes UGT-mediated O-glucuronidation.
Comparator Or BaselinePhenytoin (Parent Drug)
Quantified DifferencePhenytoin requires prior Phase I CYP oxidation; p-HPPH isolates the UGT-specific pathway without Phase I rate-limiting interference.
ConditionsHuman liver microsomes incubated with UDP-glucuronic acid.

For laboratories studying Phase II drug metabolism or UGT polymorphism, p-HPPH must be procured as the direct starting material rather than relying on the parent drug.

In Vitro CYP2C9 Activity and DDI Screening

Utilizing p-HPPH as the definitive analytical standard to quantify phenytoin 4-hydroxylation when screening new chemical entities for CYP2C9 inhibition or induction in human liver microsomes [1].

Therapeutic Drug Monitoring (TDM) Assay Calibration

Serving as the primary reference material for LC-MS/MS and HPLC-UV assays measuring phenytoin and its metabolites in patient plasma or urine, ensuring baseline separation from m-HPPH to adjust dosing for narrow-therapeutic-index treatments [2].

Phase II UGT Metabolism Kinetics Studies

Acting as the direct substrate for investigating the kinetics of O-glucuronidation in human liver microsomes, allowing researchers to bypass Phase I CYP-mediated steps and isolate UGT activity [3].

XLogP3

2.1

LogP

1.70

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2784-27-2

Wikipedia

4-hydroxyphenytoin

Dates

Last modified: 08-15-2023

Explore Compound Types